N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
CAS No.: 1021266-71-6
Cat. No.: VC4205805
Molecular Formula: C21H20FN3O2S
Molecular Weight: 397.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021266-71-6 |
|---|---|
| Molecular Formula | C21H20FN3O2S |
| Molecular Weight | 397.47 |
| IUPAC Name | N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H20FN3O2S/c22-17-8-6-15(7-9-17)12-13-23-19(26)11-10-18-14-28-21(24-18)25-20(27)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) |
| Standard InChI Key | NKCOQMJXVNHTHV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F |
Introduction
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that incorporates several functional groups, including a thiazole ring, a benzamide moiety, and a fluorinated phenethyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring, introduction of the benzamide group, and attachment of the fluorinated phenethyl moiety. Detailed synthesis protocols are not provided in the available sources but would likely involve standard organic chemistry techniques such as condensation reactions and nucleophilic substitutions.
Biological Activities and Potential Applications
While specific biological activities of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide are not detailed in the available literature, compounds with similar structures may exhibit pharmacological properties such as enzyme inhibition or receptor modulation. The presence of fluorine can enhance bioavailability and metabolic stability, making such compounds interesting candidates for drug development.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume